molecular formula C24H36O3 B11491782 (3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one

(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one

Cat. No.: B11491782
M. Wt: 372.5 g/mol
InChI Key: KYUZKRJIOGSDGT-GRDGQSAPSA-N
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Description

The compound 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

    Methylation: Addition of methyl groups to specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Such as androgen or estrogen receptors, modulating their activity.

    Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.

    Modulating gene expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE: can be compared with other similar compounds, such as:

    Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens.

    1-Testosterone: An anabolic steroid with a similar structure.

    Cholesterol: A key component of cell membranes with a related cyclopenta[a]phenanthrene structure.

These comparisons highlight the unique structural features and functional properties of 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE .

Properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

5-[(3S,10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one

InChI

InChI=1S/C24H36O3/c1-22-11-8-16(25)14-15(22)4-5-17-18-6-7-20(23(18,2)12-9-19(17)22)24(3)13-10-21(26)27-24/h4,16-20,25H,5-14H2,1-3H3/t16-,17?,18?,19?,20?,22-,23-,24?/m0/s1

InChI Key

KYUZKRJIOGSDGT-GRDGQSAPSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5[C@@]3(CC[C@@H](C5)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5C3(CCC(C5)O)C

Origin of Product

United States

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